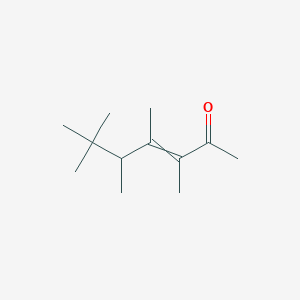

3,4,5,6,6-Pentamethylhept-3-en-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86115-11-9 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

3,4,5,6,6-pentamethylhept-3-en-2-one |

InChI |

InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3 |

InChI Key |

IXIYWQIFBRZMNR-UHFFFAOYSA-N |

SMILES |

CC(C(=C(C)C(=O)C)C)C(C)(C)C |

Canonical SMILES |

CC(C(=C(C)C(=O)C)C)C(C)(C)C |

Other CAS No. |

81786-73-4 86115-11-9 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 3,4,5,6,6-Pentamethylhept-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 3,4,5,6,6-pentamethylhept-3-en-2-one, a C12H22O aliphatic ketone utilized primarily as a fragrance ingredient. It exists mainly as a mixture of (E) and (Z) stereoisomers. This guide details its physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. Furthermore, it addresses the compound's known biological effects, particularly dermal sensitization, and outlines the safety and regulatory landscape. The information is intended to support research, development, and safety assessment activities involving this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is characterized by a woody and floral odor profile.[3] The compound is lipophilic, as indicated by its high logP value, and has low solubility in water.[1][4] It is, however, soluble in alcohols and other organic solvents.[1][3]

The physicochemical data for this compound and its isomers are summarized in the tables below. It is important to note that some reported values are estimated and may vary between different isomers and commercial mixtures.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | [3][5][6] |

| Molecular Weight | 182.30 g/mol | [3][5][6] |

| CAS Number | 86115-11-9 (isomer mixture)[3][6], 81786-73-4 ((Z)-isomer)[5], 81786-74-5 ((E)-isomer)[7] | N/A |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Boiling Point | 213 °C to 247 °C (estimated) at 760 mmHg | [1][3] |

| Density | 0.838–0.839 g/cm³ (predicted) | [4] |

| Vapor Pressure | 0.028 - 0.064 mmHg @ 25 °C (estimated) | [1][2] |

| Flash Point | 85.65 °C to 99.90 °C (estimated) | [1][3] |

| logP (o/w) | 3.67 - 3.77 (estimated) | [1][2][3] |

| Auto-ignition Temperature | 308 °C at 1,013 hPa | [8] |

Table 2: Solubility Data

| Solvent | Solubility (g/L) @ 25 °C (estimated) | Source |

| Water | 2.44 - 14.27 | [1][3] |

| Ethanol | 562.09 | [3] |

| Methanol | 472.41 | [3] |

| Isopropanol | 739.58 | [3] |

| Acetone | 891.15 | [3] |

| Acetonitrile (B52724) | 931.53 | [3] |

| Toluene | 720.53 | [3] |

| Tetrahydrofuran (THF) | 2268.27 | [3] |

Spectroscopic Profile

The structure of this compound, featuring a conjugated enone system, gives rise to characteristic spectroscopic signals.[9]

Table 3: Key Spectroscopic Data

| Technique | Key Signals and Interpretation | Source |

| Infrared (IR) | Strong absorption at ~1705 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch) | [4] |

| Nuclear Magnetic Resonance (NMR) | Distinct signals at δ ~2.58 ppm (C3 vinyl proton) and δ ~1.32 ppm (methyl groups) | [4] |

| Mass Spectrometry (MS) | Predicted collision cross-section (CCS) of 146.8 Ų for the [M+H]⁺ adduct | [4] |

Experimental Protocols

Synthesis: Aldol (B89426) Condensation

The primary industrial synthesis of this compound involves an aldol condensation reaction.[4]

-

Reactants : Pinacolone (B1678379) (3,3-dimethyl-2-butanone) and isoamylene derivatives.[4]

-

Catalyst : A base, such as potassium tert-butoxide, is used to promote the deprotonation of pinacolone.[4]

-

Mechanism : The deprotonated pinacolone acts as a nucleophile, attacking the carbonyl carbon of the isoamylene derivative. This forms an extended carbon skeleton, which then undergoes dehydration to yield the final enone product. The reaction typically produces a mixture of isomers, including the (E) and (Z) isomers of this compound, as well as 3,5,6,6-tetramethyl-4-methyleneheptan-2-one.[4]

Caption: Synthesis and purification workflow for this compound.

Purification and Isomer Separation

-

Preparative Distillation : High-purity fractions (>95%) of the isomeric mixture can be isolated from the crude reaction mass by distillation at reduced pressure (e.g., 130–135°C at 80 mmHg).[4]

-

High-Performance Liquid Chromatography (HPLC) : For analytical and preparative separation of the stereoisomers, reverse-phase HPLC is effective.[4][9]

-

Column : A Newcrom R1 HPLC column is suitable for resolving the isomers.[4][9]

-

Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[4][9] Phosphoric acid may be added, or for mass spectrometry (MS) compatible applications, formic acid can be used as a substitute.[9] This method allows for baseline separation of the stereoisomers and is scalable for pharmacokinetic studies or isolating impurities.[9]

-

Biological Activity and Safety Information

The primary application of this compound is in the fragrance industry, where it is marketed under trade names like Koavone®.[4][9] Its main documented biological effect is as a skin sensitizer.

-

GHS Classification : The compound is classified with a warning for H317 (May cause an allergic skin reaction) and H411 (Toxic to aquatic life with long lasting effects).[6][8]

-

Regulatory Status : The International Fragrance Association (IFRA) has set standards for the maximum acceptable concentration of this material in various consumer products to mitigate the risk of dermal sensitization.[10]

-

Toxicity : It is considered toxic to aquatic life, with an EC50 of 21 mg/l for algae.[8] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT).[8]

Caption: Logical workflow for the safety and hazard assessment of the compound.

Stability and Handling

-

Stability : The compound is stable under normal conditions.[8]

-

Incompatibilities : It is advised to avoid contact with strong acids, alkalis, or oxidizing agents.[8]

-

Conditions to Avoid : Direct sources of heat and ignition sources should be avoided.[8][11]

-

Handling : Standard laboratory safety protocols should be followed, including wearing protective gloves and eye protection.[11] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[11]

-

Fire Fighting : In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing media. A direct water jet may be ineffective.[8][11]

Conclusion

This compound is a well-characterized fragrance ingredient with established physicochemical properties. While it has a favorable woody-floral scent profile, its potential for skin sensitization and aquatic toxicity necessitates careful handling and adherence to regulatory guidelines established by bodies such as IFRA. The provided data on its synthesis, purification, and spectroscopic characteristics offer a solid foundation for researchers and professionals in the fields of chemistry, toxicology, and product development.

References

- 1. (E)-woody amylene, 81786-74-5 [thegoodscentscompany.com]

- 2. woody amylene, 86115-11-9 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. This compound (86115-11-9) for sale [vulcanchem.com]

- 5. Pentamethylheptenone, (3Z)- | C12H22O | CID 20836197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C12H22O | CID 3019017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3E)-3,4,5,6,6-Pentamethyl-3-hepten-2-one | C12H22O | CID 6365813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. finefrag.com [finefrag.com]

- 9. (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one | 81786-73-4 | Benchchem [benchchem.com]

- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An In-depth Technical Guide to the Synthesis of (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one, known commercially as Koavone or Woody Amylene, is a significant fragrance ingredient prized for its distinctive woody and floral aroma. This technical guide provides a comprehensive overview of the primary synthetic pathway for this highly substituted α,β-unsaturated ketone. The core of the synthesis involves the Friedel-Crafts acylation of diisoamylene, a complex mixture of branched C10 alkenes. This document details the probable reaction mechanism, outlines a detailed experimental protocol based on analogous reactions, and presents the physicochemical and spectroscopic data of the target molecule in structured tables. Furthermore, logical diagrams generated using Graphviz are provided to illustrate the synthetic workflow and the isomeric complexity of the precursor.

Introduction

(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one is a C12 ketone that has found widespread application in the fragrance industry. Its unique olfactory profile, characterized by woody, floral, and amber notes with violet nuances, makes it a valuable component in a variety of consumer products, including perfumes, soaps, and shampoos. The molecule's structure, featuring a tetrasubstituted double bond in conjugation with a ketone, presents interesting challenges and considerations in its chemical synthesis, particularly concerning stereoselectivity. This guide aims to consolidate the available information on its synthesis to serve as a valuable resource for researchers in organic synthesis and fragrance chemistry.

Primary Synthetic Pathway: Acylation of Diisoamylene

The most direct and industrially relevant method for the synthesis of 3,4,5,6,6-pentamethylhept-3-en-2-one is the acylation of diisoamylene.[1] This reaction falls under the category of Friedel-Crafts acylation of an alkene.

The Precursor: Diisoamylene

Diisoamylene is not a single compound but a mixture of C10H20 isomers. It is produced through the dimerization of isoamylene (typically a mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene) under acidic catalysis. The resulting isomeric mixture consists of various branched decenes. The exact composition of diisoamylene can vary depending on the dimerization conditions, which in turn can influence the isomeric distribution of the final ketone product.

dot

References

Spectroscopic Profile of 3,4,5,6,6-Pentamethylhept-3-en-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the fragrance ingredient 3,4,5,6,6-pentamethylhept-3-en-2-one, a compound known in the industry as Koavone. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Properties

This compound is an α,β-unsaturated ketone with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol .[1] The structure features a heptenone backbone with five methyl group substituents, leading to the existence of (E) and (Z) stereoisomers. This compound is primarily utilized in the fragrance industry for its woody and floral scent profile.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, publicly available, and fully assigned experimental dataset for this specific compound is limited. The data presented here is a composite of information from various sources and typical values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| ~2.1-2.3 | s | 3H | H-1 (CH₃-C=O) |

| ~1.8-2.0 | s | 3H | CH₃ at C-3 |

| ~1.6-1.8 | m | 1H | H-5 |

| ~1.5-1.7 | s | 3H | CH₃ at C-4 |

| ~0.9-1.1 | d | 3H | CH₃ at C-5 |

| ~0.8-1.0 | s | 9H | (CH₃)₃ at C-6 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| ~198-202 | C-2 (C=O) |

| ~155-160 | C-4 |

| ~125-130 | C-3 |

| ~45-50 | C-5 |

| ~35-40 | C-6 |

| ~28-32 | (CH₃)₃C at C-6 |

| ~25-30 | CH₃ at C-1 |

| ~20-25 | CH₃ at C-3 |

| ~15-20 | CH₃ at C-4 |

| ~10-15 | CH₃ at C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As an α,β-unsaturated ketone, this compound exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1670-1690 | Strong | C=O stretch (conjugated ketone) |

| ~1620-1640 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the (Z)-isomer of this compound is publicly available.

Table 4: Mass Spectrometry Data for (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | ~10 | [M]⁺ (Molecular Ion) |

| 125 | ~100 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |

| 83 | ~40 | [C₆H₁₁]⁺ |

| 57 | ~55 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | ~30 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a typical spectral width of 0-12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-220 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the components.

-

MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectra of the chromatographic peaks to determine the molecular weight and fragmentation patterns of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Koavone for Researchers and Scientists

An Introduction to Koavone: A Unique Heptenone Derivative in Olfactory Science

Koavone is a synthetic aroma chemical prized in the fragrance industry for its complex and multifaceted scent profile. Primarily utilized in fine fragrances, cosmetics, soaps, and other scented products, it imparts a distinctive woody and floral character with nuances of amber and violet.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available toxicological data for Koavone, tailored for an audience of researchers, scientists, and professionals in drug development who may encounter this molecule.

Chemical Structure and IUPAC Name

Koavone is a complex mixture of isomers, with the primary component being the (Z)-isomer.[3]

-

IUPAC Name: (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one[4]

-

Chemical Formula: C₁₂H₂₂O

-

CAS Number: 81786-73-4 (for the (Z)-isomer)[4]

Chemical Structure of (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one:

Quantitative Data Summary

The following table summarizes the key physicochemical and toxicological data available for Koavone. This information is crucial for understanding its behavior in various formulations and its safety profile.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity | ≥ 90% (sum of 5 isomers) | [3] |

| Boiling Point | 200 °C | [3] |

| Melting Point | -25 °C | [3] |

| Density | 0.87 g/cm³ | [3] |

| Vapor Pressure | 15 Pa | [3] |

| Flash Point | 86 °C | [2] |

| logP (Octanol/Water) | 4.4 | [3] |

| Toxicological Data | ||

| Acute Oral Toxicity (Rat) | LD50 = 6,100 mg/kg; LD50 = 2,400 mg/kg | [7] |

| Acute Dermal Toxicity (Rabbit) | LD50 > 5,000 mg/kg | [7] |

| Eye Irritation (Rabbit) | Mild eye irritation (undiluted, 24 h) | [7] |

| Skin Sensitization | May cause an allergic skin reaction (H317) | [1][3][7] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (H411) | [1][3][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Koavone are proprietary to its manufacturer, International Flavors & Fragrances (IFF), and are not publicly available. The synthesis of complex unsaturated ketones such as Koavone typically involves multi-step organic chemistry reactions, potentially including aldol (B89426) condensations, Grignard reactions, or other carbon-carbon bond-forming strategies, followed by purification to achieve the desired isomeric ratio.

Similarly, specific, detailed protocols for the toxicological and safety studies summarized above are not available in the public domain. However, these studies are generally conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

Biological Activity and Signaling Pathways

There is a notable absence of publicly available research on the biological activity of Koavone outside of its application as a fragrance ingredient. No studies have been identified that investigate its potential effects on specific signaling pathways or its utility in a drug development context. Its primary known biological interaction is the potential to cause skin sensitization in susceptible individuals.[7]

Logical Workflow for Fragrance Material Safety Assessment

While a specific signaling pathway for Koavone is not documented, the following diagram illustrates a generalized workflow for the safety assessment of a new fragrance ingredient. This logical process is essential for ensuring the safe use of such materials in consumer products.

References

- 1. perfumeextract.co.uk [perfumeextract.co.uk]

- 2. finefrag.com [finefrag.com]

- 3. Koavone (IFF) - Hekserij [eng.hekserij.nl]

- 4. Pentamethylheptenone, (3Z)- | C12H22O | CID 20836197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,5,6,6-Pentamethylhept-3-en-2-one | C12H22O | CID 3019017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3E)-3,4,5,6,6-Pentamethyl-3-hepten-2-one | C12H22O | CID 6365813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

A Technical Guide to the Stereoisomers of 3,4,5,6,6-Pentamethylhept-3-en-2-one: Properties, Analysis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4,5,6,6-Pentamethylhept-3-en-2-one is an α,β-unsaturated ketone primarily utilized as a synthetic fragrance ingredient. Its molecular structure contains two stereogenic elements: a chiral center at the C5 position and a C3=C4 double bond, giving rise to a total of four possible stereoisomers. While commercially available as an isomeric mixture, the distinct biological and physical properties of each individual stereoisomer remain largely uncharacterized in public literature. This technical guide provides a comprehensive overview of the theoretical stereochemistry of this compound, summarizes its known physicochemical properties, and presents generalized experimental protocols for the synthesis, separation, and characterization of its stereoisomers. Furthermore, we explore its potential biological activities from a drug development perspective, focusing on the reactivity of the α,β-unsaturated ketone moiety.

Molecular Structure and Stereochemistry

This compound possesses a heptenone backbone with a specific substitution pattern that results in significant stereochemical complexity. The IUPAC name defines a seven-carbon chain with a ketone at C2, a double bond between C3 and C4, and five methyl groups at positions 3, 4, 5, 6, and 6.

The key structural features leading to stereoisomerism are:

-

A Chiral Center: The carbon atom at position 5 (C5) is attached to four different groups: a hydrogen atom, a methyl group, a tert-butyl group, and the unsaturated ketone portion of the molecule. This makes C5 a chiral center, capable of existing in either the (R) or (S) configuration.

-

Geometric Isomerism: The double bond between C3 and C4 is substituted with different groups on each carbon. C3 is bonded to a methyl group and an acetyl group. C4 is bonded to a methyl group and a 3,3-dimethyl-2-butyl group. This allows for geometric isomerism, resulting in (E) and (Z) configurations.

Consequently, there are 2 x 2 = 4 possible stereoisomers for this molecule:

-

(3E, 5R)-3,4,5,6,6-Pentamethylhept-3-en-2-one

-

(3E, 5S)-3,4,5,6,6-Pentamethylhept-3-en-2-one

-

(3Z, 5R)-3,4,5,6,6-Pentamethylhept-3-en-2-one

-

(3Z, 5S)-3,4,5,6,6-Pentamethylhept-3-en-2-one

The relationships between these isomers are critical. The (E,R) and (E,S) isomers are enantiomers of each other, as are the (Z,R) and (Z,S) isomers. Any other pairing, such as (E,R) and (Z,R), are diastereomers.

Physicochemical Properties

The compound is known commercially as a mixture of isomers under CAS number 86115-11-9, with specific isomers also having unique identifiers.[1][2] It is primarily used in the fragrance industry for its woody and floral notes.[1][3] Quantitative data is sparse and often refers to the isomeric mixture or a specific E/Z isomer without specifying the chirality.

| Property | Value | Source(s) |

| Identifiers | ||

| Molecular Formula | C₁₂H₂₂O | [1][2] |

| Molecular Weight | 182.30 g/mol | [2][4] |

| CAS Number (Isomer Mix) | 86115-11-9 | [1][2][3] |

| CAS Number ((E)-isomer) | 81786-74-5 | [3][4][5] |

| CAS Number ((Z)-isomer) | 81786-73-4 | [3][5][6] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point (est.) | 246-247 °C @ 760 mmHg | |

| Vapor Pressure (est.) | 0.028 mmHg @ 25 °C | |

| Water Solubility (est.) | 14.27 mg/L @ 25 °C | |

| Computational Data | ||

| XLogP3-AA | 3.7 | [1][2][4] |

Experimental Protocols

Synthesis

The industrial synthesis likely involves a base-catalyzed aldol (B89426) condensation between pinacolone (B1678379) (3,3-dimethyl-2-butanone) and a suitable ketone or aldehyde, followed by dehydration to form the α,β-unsaturated system.[7][8] This typically yields a mixture of isomers.[7] A stereoselective synthesis would require more advanced asymmetric methodologies.

Separation and Purification of Stereoisomers

Achieving separation of all four stereoisomers requires a multi-step chromatographic approach, as enantiomers have identical physical properties under achiral conditions, while diastereomers do not.[9][10]

Protocol for Stereoisomer Separation:

-

Objective: To separate the mixture of four stereoisomers into four pure compounds.

-

Materials:

-

Isomeric mixture of this compound.

-

HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, water).

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Standard normal-phase silica (B1680970) gel HPLC column.

-

Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based, such as CHIRALPAK™ series).[11]

-

-

Methodology:

-

Step 1: Diastereomer Separation:

-

Dissolve the crude isomeric mixture in a minimal amount of the initial mobile phase (e.g., 99:1 Hexane:Isopropanol).

-

Using a standard silica HPLC column, perform a separation using an isocratic mobile phase. The difference in polarity between the (E) and (Z) diastereomers should allow for their separation.[12]

-

Monitor the elution at a suitable wavelength (e.g., 220-250 nm) for the π-π* transition of the conjugated system.

-

Collect the two separated peaks. Peak 1 will contain a racemic mixture of the first pair of diastereomers (e.g., (E)-enantiomers), and Peak 2 will contain a racemic mixture of the second pair (e.g., (Z)-enantiomers).

-

-

Step 2: Enantiomer Separation (Resolution):

-

Take the collected fraction for the first pair of diastereomers (e.g., the (E)-racemate).

-

Concentrate the sample and redissolve in the mobile phase appropriate for the chiral column.

-

Inject the sample onto a chiral HPLC column.

-

Develop a mobile phase (e.g., Hexane/Isopropanol mixture) that provides baseline separation of the two enantiomers.[11]

-

Collect the two resulting peaks separately. These are the pure (3E, 5R) and (3E, 5S) isomers.

-

Repeat Step 2 for the second collected fraction (e.g., the (Z)-racemate) to isolate the pure (3Z, 5R) and (3Z, 5S) isomers.

-

-

-

Verification: The purity of each isolated isomer should be confirmed by re-injecting it onto both the chiral and achiral columns.

Structural Characterization

Protocol for NMR Spectroscopic Analysis:

-

Objective: To confirm the relative configuration (E/Z) and structure of the isolated isomers.

-

Instrument: NMR Spectrometer (≥400 MHz).

-

Methodology:

-

Acquire standard 1D ¹H and ¹³C NMR spectra for each isolated isomer. Protons alpha to the carbonyl group are expected to appear deshielded (δ 2.1–2.6 ppm), while the carbonyl carbon should appear in the δ 190–220 ppm range.[13]

-

To determine the E/Z geometry, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.

-

For the (E)-isomer, a NOE correlation is expected between the protons of the C4-methyl group and the proton on C5.

-

For the (Z)-isomer, a NOE correlation should be observed between the protons of the C4-methyl group and the protons of the C3-methyl group.

-

Note: Enantiomers will produce identical NMR spectra under achiral conditions.[14][15]

-

Protocol for Chiroptical Analysis:

-

Objective: To distinguish between the separated enantiomers.

-

Instrument: Circular Dichroism (CD) Spectrometer.

-

Methodology:

-

Prepare solutions of each enantiomeric pair (e.g., (E,R) and (E,S)) in a suitable solvent (e.g., methanol) at the same concentration.

-

Acquire CD spectra over the appropriate UV range (e.g., 200-400 nm) to encompass the electronic transitions of the chromophore.

-

Enantiomers will produce mirror-image CD spectra. The (R)-enantiomer will show a Cotton effect that is equal in magnitude but opposite in sign to the (S)-enantiomer.

-

Potential Biological Activity and Signaling Pathways

While this compound is used as a fragrance, its core chemical structure—an α,β-unsaturated ketone—is a well-known "Michael acceptor."[16] This functional group is an electrophile that can react with nucleophiles, such as the thiol group of cysteine residues in proteins. This reactivity is a cornerstone of many covalent inhibitor drugs but can also be a source of toxicity.[16]

One of the most studied signaling pathways modulated by such electrophiles is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

-

Mechanism: Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation.

-

Activation by Electrophiles: Electrophilic compounds, like α,β-unsaturated ketones, can covalently modify specific cysteine sensors on Keap1. This modification prevents Keap1 from targeting Nrf2 for degradation.

-

Cellular Response: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes and detoxification proteins.

Although no specific research links this compound to this pathway, its structure makes it a plausible candidate for investigation in this context. The different stereoisomers could exhibit varied reactivity and binding affinity for Keap1, making stereochemical analysis crucial for any potential therapeutic application.[17]

References

- 1. scent.vn [scent.vn]

- 2. This compound | C12H22O | CID 3019017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfumers Apprentice - Koavone® (IFF) ** [shop.perfumersapprentice.com]

- 4. (3E)-3,4,5,6,6-Pentamethyl-3-hepten-2-one | C12H22O | CID 6365813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Pentamethylheptenone, (3Z)- | C12H22O | CID 20836197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (86115-11-9) for sale [vulcanchem.com]

- 8. US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one - Google Patents [patents.google.com]

- 9. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 13. Ketones | OpenOChem Learn [learn.openochem.org]

- 14. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 15. youtube.com [youtube.com]

- 16. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Profile and Odor Description of Woody Amylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woody amylene is a synthetic fragrance ingredient prized for its complex and powerful olfactory profile. It is a key component in a wide array of fragrance formulations, contributing significant warmth, depth, and diffusion. This technical guide provides an in-depth analysis of the olfactory characteristics, physicochemical properties, and applications of woody amylene, with a focus on the data relevant to researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, including formulation and sensory analysis.

Chemical Identity and Isomerism

Woody amylene is the common name for a mixture of isomers of 3,4,5,6,6-Pentamethylhept-3-en-2-one . The specific isomeric composition can vary, which may influence the final olfactory profile. The most commercially prominent isomer is (Z)-woody amylene, also known by its trade name, Koavone®.

The presence of a carbon-carbon double bond and chiral centers gives rise to several stereoisomers, each potentially possessing a unique odor profile. While the (Z)-isomer is the most well-characterized, the olfactory properties of other isomers are less documented in publicly available literature.

Olfactory Profile

The odor of woody amylene is multifaceted and is consistently described as having a dominant woody character, complemented by a range of nuanced secondary notes. It is recognized for its high diffusiveness and significant power, making it an impactful material in fragrance compositions.[1]

Primary Olfactory Descriptors:

-

Woody : The core of its scent profile, providing a warm and dry foundation.

-

Floral : Often described as having violet and orris-like facets.[2][3]

-

Amber : Contributes a rich, resinous, and warm character, and is effectively used to enhance amber notes in fragrances.[1][4]

-

Pine : A fresh, coniferous note that can become more pronounced at higher concentrations.[5][6]

Secondary Olfactory Nuances:

-

At high concentrations, an aldehydic, pine needle oil effect can be perceived.[1][4]

-

It is also described as having a toffee-like and ionone-like character.[7]

-

Some sources compare its odor to being "somewhere between n-methyl alpha ionone (B8125255) and isomethyl-alpha-ionone, with pronounced orris facets and an additional woody-ambery character."[2][7]

The following diagram illustrates the relationship between the primary odor descriptors of woody amylene.

Physicochemical Properties

A summary of the key physicochemical properties of woody amylene is presented in the table below. These properties are crucial for formulation development, stability testing, and safety assessments.

| Property | Value | Reference(s) |

| Chemical Name | This compound (and isomers) | [1] |

| CAS Number | 81786-73-4 ((Z)-isomer); 81786-74-5 ((E)-isomer); 81786-75-6; 86115-11-9 | [1] |

| Molecular Formula | C₁₂H₂₂O | [1] |

| Molecular Weight | 182.3 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Specific Gravity | 0.861 - 0.870 @ 25°C | [2][4] |

| Refractive Index | 1.453 - 1.461 @ 20°C | [2][4] |

| Flash Point | 86 °C (186 °F) | [1][4] |

| Vapor Pressure | 0.111524 mmHg @ 23°C | [1] |

| Substantivity on Blotter | 12 hours | [1] |

| Recommended Use Level | Up to 30% in fragrance concentrate | [1][4] |

Experimental Protocols

Detailed experimental protocols for the sensory analysis of woody amylene are not extensively available in the public domain. However, based on standard industry practices, the following methodologies are typically employed to characterize the olfactory profile of fragrance ingredients.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory assessment. It is instrumental in identifying the specific chemical components within a mixture that contribute to its overall aroma.

Hypothetical GC-O Workflow for Woody Amylene Analysis:

Sensory Panel Evaluation

Descriptive sensory analysis using a trained panel of human assessors is the gold standard for characterizing the olfactory profile of a substance.

General Protocol for Descriptive Sensory Analysis:

-

Panelist Selection and Training : A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe scents. They undergo extensive training to recognize and scale the intensity of a wide range of odor descriptors.

-

Sample Preparation : Woody amylene is diluted to a specific concentration in an odorless solvent (e.g., dipropylene glycol or ethanol) and applied to smelling strips.

-

Evaluation Environment : The evaluation is conducted in a controlled environment with neutral air to prevent olfactory fatigue and bias.

-

Data Collection : Panelists independently evaluate the samples and rate the intensity of various predefined odor attributes on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

-

Data Analysis : The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the ingredient.

Applications in Fragrance and Beyond

Woody amylene is a versatile ingredient used in a variety of fragrance applications, including fine fragrances, personal care products, and household goods. Its primary functions in a fragrance formulation include:

-

Enhancing Amber Notes : Its warm, ambery character makes it an excellent material for amplifying and enriching amber accords.[1]

-

Recreating Orris Effects : It is often used in conjunction with ionones (e.g., methyl ionone) to mimic the complex, woody, and floral scent of orris.[2][3]

-

Providing Diffusion and Power : Its high volatility and intensity contribute to the overall impact and sillage of a fragrance.[1]

For professionals in drug development, understanding the olfactory properties of such materials is relevant in the context of formulating topical products where fragrance may be used to mask base odors or to enhance the consumer experience.

Safety and Toxicology

The available safety data for woody amylene indicates that it is an eye and skin irritant.[4] However, detailed toxicological data for oral, dermal, and inhalation routes are largely listed as "not determined" in publicly accessible databases. For applications in products that come into contact with the human body, a thorough review of the manufacturer's safety data sheet and compliance with regulatory guidelines, such as those from the International Fragrance Association (IFRA), is essential.

Conclusion

Woody amylene is a valuable synthetic aroma chemical with a rich and complex olfactory profile dominated by woody, floral, and amber notes. Its high diffusiveness and power make it a versatile ingredient in the perfumer's palette. While its primary olfactory characteristics are well-documented, further research into the specific sensory contributions of its various isomers could provide deeper insights into its structure-activity relationships. For researchers and professionals in drug development, a comprehensive understanding of its physicochemical properties and a cautious approach to its use, given the limited publicly available toxicological data, are paramount.

References

- 1. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 2. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]

- 3. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]

- 4. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 5. (Z)-woody amylene 81786-73-4 [perflavory.com]

- 6. (Z)-woody amylene, 81786-73-4 [perflavory.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of 3,4,5,6,6-Pentamethylhept-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one, a compound of interest in the fragrance industry. The focus is on providing detailed chemical data, including CAS numbers and molecular formulas, alongside relevant experimental protocols.

Core Chemical Data

The compound this compound, with the molecular formula C12H22O, exists as a mixture of stereoisomers.[1] The primary isomers of interest are the (E) and (Z)-isomers, which arise from the geometry of the double bond at the C3 position. A general CAS number for the mixed isomers is also available.

Below is a summary of the key identifiers for these isomers:

| Isomer | CAS Number | Molecular Formula | IUPAC Name |

| Mixture of Isomers | 86115-11-9[2][3] | C12H22O[2] | This compound[2] |

| (E)-Isomer | 81786-74-5[4] | C12H22O[4] | (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one[4] |

| (Z)-Isomer | 81786-73-4[5][6] | C12H22O[5] | (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one[5] |

Synthesis and Isomer Separation

The industrial synthesis of this compound is primarily achieved through an aldol (B89426) condensation reaction.[1] This process typically involves the reaction of pinacolone (B1678379) (3,3-dimethyl-2-butanone) with isoamylene derivatives under basic conditions, often using a catalyst like potassium tert-butoxide.[1] The resulting reaction mixture contains a combination of isomers, including 3,5,6,6-tetramethyl-4-methyleneheptan-2-one, the (E)-isomer, and the (Z)-isomer of this compound.[1]

Logical Relationship of Synthesis Products

References

- 1. This compound (86115-11-9) for sale [vulcanchem.com]

- 2. This compound | C12H22O | CID 3019017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. (3E)-3,4,5,6,6-Pentamethyl-3-hepten-2-one | C12H22O | CID 6365813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentamethylheptenone, (3Z)- | C12H22O | CID 20836197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one | 81786-73-4 | Benchchem [benchchem.com]

Solubility Profile of α,β-Unsaturated Ketones in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Principles of Ketone Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] Ketones, characterized by the presence of a carbonyl group (C=O), are polar molecules.[2] However, they also possess nonpolar alkyl chains. The overall polarity of a ketone molecule is a balance between these two features.

-

In Polar Solvents: Lower-chain ketones, such as acetone, are miscible with water because the polar carbonyl group can form hydrogen bonds with water molecules.[3] As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to a rapid decrease in water solubility.[3][4]

-

In Organic Solvents: Aldehydes and ketones are generally soluble in most common organic solvents.[2][4][5] This is because the nonpolar alkyl portions of the ketone molecule can interact favorably with the nonpolar groups of the organic solvent molecules through van der Waals forces.

For a molecule like 3,4,5,6,6-Pentamethylhept-3-en-2-one, which has a large nonpolar alkyl structure, it is expected to have very low solubility in water but high solubility in a wide range of organic solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of a representative α,β-unsaturated ketone, such as this compound, in a variety of common organic solvents.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Hexane | C₆H₁₄ | Nonpolar | High |

| Toluene | C₇H₈ | Nonpolar | High |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High |

| Chloroform | CHCl₃ | Weakly Polar | High |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | High |

| Acetone | C₃H₆O | Polar Aprotic | High |

| Ethanol | C₂H₅OH | Polar Protic | Moderate to High |

| Methanol | CH₃OH | Polar Protic | Moderate |

| Water | H₂O | Polar Protic | Very Low / Insoluble |

Experimental Protocol for Solubility Determination

A standard method for determining the qualitative solubility of a compound in various solvents can be performed using the following procedure.[6][7]

Objective: To determine the solubility of an organic compound in a range of solvents.

Materials:

-

The organic compound (e.g., this compound)

-

A selection of solvents (e.g., water, hexane, ethanol, etc.)

-

Small test tubes and a test tube rack

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

Procedure:

-

Sample Preparation: Add approximately 25 mg of the solid compound or 0.05 mL of the liquid compound to a clean, dry test tube.[7]

-

Solvent Addition: Add 0.75 mL of the first solvent to the test tube in small portions.[7]

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[6]

-

Observation: Observe the mixture. If the compound completely dissolves, it is considered soluble in that solvent. If a solid remains or if two distinct liquid layers are present, the compound is considered insoluble.[6]

-

Repeat: Repeat steps 1-4 for each of the selected solvents.

-

Data Recording: Record the results in a table, noting whether the compound was soluble or insoluble in each solvent.

For a more quantitative assessment, techniques such as the shake-flask method followed by spectroscopic analysis (e.g., UV-Vis or NMR) can be employed to determine the concentration of the saturated solution.[8]

Relevance in Drug Discovery and Development

Solubility is a critical physicochemical property that is assessed throughout the drug discovery and development pipeline.[9] Poor solubility can lead to low bioavailability and challenging formulation, ultimately causing a promising drug candidate to fail. The workflow below illustrates the stages where solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties are evaluated.

Caption: A simplified workflow of the drug discovery and development process.

This workflow highlights that the optimization of physicochemical properties, including solubility, is a key activity in the preclinical development phase to ensure that a drug candidate has the desired characteristics to proceed to clinical trials.[10][11][12]

References

- 1. Khan Academy [khanacademy.org]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Discovery Workflow - What is it? [vipergen.com]

- 11. ppd.com [ppd.com]

- 12. blog.biobide.com [blog.biobide.com]

Thermal Stability and Degradation of Pentamethylheptenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of pentamethylheptenone. Due to a lack of specific experimental data in the public domain for this compound, this document outlines the theoretical degradation pathways based on the principles of organic chemistry and provides detailed experimental protocols for researchers to determine its thermal properties. The guide includes methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to characterize the thermal behavior and identify degradation products.

Introduction

Pentamethylheptenone is a highly substituted, unsaturated ketone. Its chemical structure, featuring extensive branching and a reactive carbonyl group, suggests potential complexities in its thermal behavior. Understanding the thermal stability and degradation pathways of such molecules is critical in various applications, including pharmaceutical development, materials science, and fragrance chemistry, where thermal processing is a common step. This guide serves as a foundational resource for investigating the thermal properties of pentamethylheptenone and structurally similar compounds.

Proposed Thermal Degradation Pathways

In the absence of specific experimental data for pentamethylheptenone, a plausible thermal degradation pathway can be proposed based on established mechanisms for the pyrolysis of unsaturated and sterically hindered ketones. The degradation is likely to proceed through a combination of radical and pericyclic reactions.

A key anticipated pathway is the retro-ene reaction, a common thermal decomposition mechanism for compounds containing a hydrogen atom gamma to a double bond. In pentamethylheptenone, this would involve the transfer of a hydrogen atom from one of the methyl groups to the carbonyl oxygen, leading to the cleavage of the molecule into two smaller fragments.

The Natural Occurrence and Sources of Pentamethylheptenone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of pentamethylheptenone analogs. It delves into their biosynthesis, ecological roles, and the analytical methodologies used for their study. This document is intended to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development.

Introduction to Pentamethylheptenone and its Analogs

Pentamethylheptenone and its analogs are a class of volatile organic compounds (VOCs) belonging to the larger group of isoprenoids. While synthetic versions of these compounds are utilized as fragrance ingredients in various consumer products, their natural counterparts play significant roles in the chemical communication between organisms.[1][2][3] These analogs are often irregular monoterpenes or norisoprenoids derived from the degradation of larger molecules like carotenoids.[4][5] Their presence in the natural world is widespread, spanning from plants to insects, where they can act as pheromones, allomones, and kairomones, mediating interactions such as defense, attraction, and repulsion.[6][7][8]

Natural Occurrence and Quantitative Data

Pentamethylheptenone analogs are found in a diverse array of natural sources. The following tables summarize the quantitative data available for two prominent naturally occurring analogs: 6-methyl-5-hepten-2-one (B42903) (sulcatone) and geranylacetone.

Table 1: Natural Occurrence and Concentration of 6-Methyl-5-hepten-2-one (Sulcatone)

| Natural Source | Plant/Insect Part | Concentration/Emission Rate | Reference |

| Various Plants (e.g., Birch, herbs) | General Emission | Ubiquitous in air | [9] |

| Apricots, Apples, Nectarines | Fruit | Present | [9] |

| Tomato Cultivars | Fruit Tissues | Varied, up to ~150 ng/g fresh weight (estimated from graph) | [10] |

| Oceanic and Continental Air | Air Samples | 20 – 400 pptv | [9] |

| Urban, Suburban, and Forest Areas (Italy) | Air Samples | 0.08 – 5.44 ppbv | [9] |

Table 2: Natural Occurrence of Geranylacetone

| Natural Source | Plant Part | Notes | Reference |

| African Lemon Oil | Essential Oil | Present | [1] |

| Mint | Leaves | Present | [1] |

| Tea | Leaves | Present | [1] |

| Tomatoes | Fruit | Present | [1][11] |

| Passionflower | Flower | Present | [1] |

| Rice | - | Flavor component | [4] |

| Mango | Fruit | Flavor component | [4] |

| Nelumbo nucifera (Lotus) | Essential Oil | Present | [12] |

| Lonicera japonica (Honeysuckle) | - | Natural product | [12] |

| Monteverdia ilicifolia | - | Natural product | [12] |

Biosynthesis of Pentamethylheptenone Analogs

The biosynthesis of these isoprenoid ketones in plants primarily occurs through two main pathways that produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[13][14] Irregular monoterpenes, such as some heptenone derivatives, can be formed through non-head-to-tail condensations of these precursors.[2][15]

Many pentamethylheptenone analogs, particularly C13-norisoprenoids like geranylacetone, are formed from the oxidative degradation of carotenoids.[4][5][16] In insects, some heptanone derivatives are biosynthesized via the polyketide/fatty acid pathway, utilizing precursors like propionate.[3][17][18]

Role in Chemical Ecology and Signaling

Volatile pentamethylheptenone analogs are crucial signaling molecules in plant-insect interactions.[7][8] Plants release these compounds in response to herbivory, which can attract natural predators of the herbivores.[8] For insects, these compounds can act as pheromones for aggregation or alarm, or as kairomones to locate host plants.[3][6][17] For instance, 6-methyl-5-hepten-2-one is an attractant for certain mosquito species.[19] The perception of these volatiles by insects involves olfactory receptors, leading to a cascade of neural signals that result in a behavioral response.[20]

Experimental Protocols

The study of pentamethylheptenone analogs requires sensitive analytical techniques for their extraction, identification, and quantification due to their volatile nature and often low concentrations in natural sources.[21]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for Volatile Collection and Analysis

This protocol is suitable for the analysis of volatile compounds from plant and insect headspace.

Materials:

-

SPME fiber assembly (e.g., 85 µm CAR/PDMS)

-

Gas-tight vials with septa

-

Heating block or water bath

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Internal standards (e.g., deuterated analogs or a compound not present in the sample)

Procedure:

-

Place the sample (e.g., plant leaves, insect) into a gas-tight vial and seal it.

-

If an internal standard is used, inject a known amount into the vial.

-

Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 10-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.

-

Run the GC-MS analysis with an appropriate temperature program and mass spectral acquisition parameters.

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries.

-

Quantify the compounds by comparing their peak areas to that of the internal standard or by using an external calibration curve.[22][23][24]

Protocol 2: Liquid-Liquid Extraction (LLE) with GC-MS for Quantification in Tissues

This protocol is adapted for the extraction and quantification of less volatile or matrix-bound analogs from biological tissues.[10]

Materials:

-

Biological sample (e.g., fruit tissue)

-

Homogenizer

-

Extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ether)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

GC-MS system

-

Internal standard

Procedure:

-

Homogenize a known weight of the biological sample in the presence of a suitable buffer or water.

-

Add a known amount of internal standard to the homogenate.

-

Perform liquid-liquid extraction by adding the organic solvent and mixing vigorously.

-

Separate the organic phase, potentially by centrifugation. Repeat the extraction process on the aqueous phase for exhaustive recovery.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the extract and concentrate it to a small, known volume under a gentle stream of nitrogen or using a rotary evaporator.

-

Inject an aliquot of the concentrated extract into the GC-MS for analysis.

-

Identify and quantify the target analogs as described in Protocol 1.

References

- 1. foreverest.net [foreverest.net]

- 2. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geranylacetone - Wikipedia [en.wikipedia.org]

- 5. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect pheromones - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Plant Volatile Signals in Response to Herbivore Feeding | Florida Entomologist [journals.flvc.org]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 12. nmppdb.com.ng [nmppdb.com.ng]

- 13. tandfonline.com [tandfonline.com]

- 14. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enartis.com [enartis.com]

- 17. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. asu.elsevierpure.com [asu.elsevierpure.com]

- 19. Sulcatone - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 23. Quantification of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method for the Separation of 3,4,5,6,6-Pentamethylhept-3-en-2-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6,6-Pentamethylhept-3-en-2-one is a valuable fragrance ingredient known for its complex woody and amber notes. The synthesis of this α,β-unsaturated ketone often results in a mixture of geometric isomers, primarily the (E) and (Z)-isomers, and potentially enantiomers due to the presence of chiral centers. The specific isomer composition can significantly influence the final olfactory profile and physicochemical properties of the fragrance. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for quality control, research, and product development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound isomers. The primary method focuses on the separation of geometric isomers using a reverse-phase approach. Additionally, considerations for the separation of potential enantiomers are discussed.

Experimental Protocols

Geometric Isomer Separation: Reverse-Phase HPLC

This protocol outlines the experimental conditions for the separation of (E) and (Z)-isomers of this compound.

Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Newcrom R1 column (or equivalent C18 stationary phase)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Sample of this compound isomer mixture

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting ratio is 70:30 (v/v).

-

Add 0.1% phosphoric acid to the mobile phase to improve peak shape and resolution. For mass spectrometry (MS) compatible methods, substitute phosphoric acid with 0.1% formic acid.[1]

-

Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the Newcrom R1 column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Monitor the separation at a suitable UV wavelength (e.g., 254 nm, or determined by UV scan of the analyte).

-

Record the chromatogram and integrate the peaks corresponding to the isomers.

-

Table 1: Proposed HPLC Method Parameters for Geometric Isomer Separation

| Parameter | Recommended Condition |

| Stationary Phase | Newcrom R1, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Table 2: Hypothetical Quantitative Data for Isomer Separation

| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) | Asymmetry (As) |

| (Z)-isomer | 6.8 | 35 | - | 1.1 |

| (E)-isomer | 8.2 | 65 | 2.1 | 1.2 |

Note: The data presented in Table 2 is hypothetical and serves as an example of expected results. Actual retention times and resolution may vary depending on the specific instrumentation and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for the separation of this compound isomers.

Caption: Workflow for HPLC analysis of this compound isomers.

Considerations for Chiral Separation

This compound possesses chiral centers, meaning it can exist as enantiomers. The separation of these enantiomers requires a chiral stationary phase (CSP). While the reverse-phase method described above is effective for geometric isomers, it will not resolve enantiomers.

For the separation of enantiomers, a chiral HPLC column would be necessary. The selection of the appropriate chiral stationary phase often involves screening several different types of CSPs (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) with various mobile phases (normal-phase, polar organic, or reversed-phase).

The logical relationship for the complete separation of all possible stereoisomers is depicted in the diagram below.

References

Application Note: High-Throughput Analysis of Fragrance Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Fragrance compounds, integral to a vast array of consumer products, demand precise and reliable analytical methods for quality control, regulatory compliance, and new product development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the separation, identification, and quantification of these volatile and semi-volatile molecules.[1][2][3] This application note provides a comprehensive protocol for the analysis of common fragrance compounds using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodologies detailed are applicable to researchers, scientists, and drug development professionals working with complex fragrance mixtures.

Introduction

The chemical composition of fragrances is often a complex mixture of natural essential oils and synthetic aroma compounds.[3] The identification and quantification of individual components are crucial for ensuring product consistency, verifying authenticity, and identifying potential allergens.[1][4] The European Union, for instance, regulates the presence of 26 specific fragrance allergens that must be declared on product labels if they exceed certain concentrations.[5][6] GC-MS offers unparalleled sensitivity and selectivity for this purpose, enabling the separation of structurally similar compounds and their unambiguous identification based on their mass spectra.[1][7]

Experimental Workflow

The overall workflow for the GC-MS analysis of fragrance compounds involves several key stages, from initial sample handling to final data interpretation.

Caption: A schematic overview of the GC-MS analysis workflow for fragrance compounds.

Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[1][8]

-

Direct Injection: For simple liquid samples like perfumes and essential oils, a direct injection after dilution with a suitable solvent (e.g., ethanol, hexane) is often sufficient.[8]

-

Accurately weigh approximately 100 mg of the fragrance sample into a 10 mL volumetric flask.

-

Add a known concentration of an internal standard (e.g., tetradecane (B157292) or hexadecane).[6]

-

Dilute to the mark with the chosen solvent.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot to a 2 mL autosampler vial.

-

-

Headspace (HS) Analysis: This technique is ideal for analyzing volatile organic compounds (VOCs) in complex matrices without injecting the entire sample.[3][9]

-

Place a known amount of the sample (e.g., 1 g of a cream or lotion) into a 20 mL headspace vial.

-

Seal the vial tightly with a PTFE/silicone septum.

-

Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Automatically inject a portion of the headspace vapor into the GC-MS.

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that is highly effective for concentrating volatile and semi-volatile analytes from a sample.[1][10][11]

-

Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the sample or directly immerse it in a liquid sample for a defined period.

-

Retract the fiber into the needle.

-

Insert the needle into the GC inlet, where the trapped analytes are thermally desorbed onto the column.

-

-

Liquid-Liquid Extraction (LLE): For complex matrices like creams and lotions, LLE can be used to isolate the fragrance compounds.[5][12]

-

Weigh 0.5 g of the sample into a 50 mL centrifuge tube.

-

Add 5 mL of deionized water and 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Mix thoroughly for 30 minutes.

-

Centrifuge to separate the phases.

-

Collect the organic layer for analysis.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fragrance compounds. These may need to be optimized depending on the specific analytes and instrumentation.

| Parameter | Value |

| GC System | Agilent 7890B GC coupled with 5977B MSD or equivalent[1] |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like Carbowax® for highly polar compounds[9] |

| Carrier Gas | Helium or Hydrogen[13][14] |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 3°C/min to 125°C, then ramp at 7°C/min to 230°C, and finally ramp at 20°C/min to 300°C, with a final hold of 5 minutes.[5] |

| MSD Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 35-400 amu |

Data Presentation

Quantitative Data of Common Fragrance Allergens

The following table summarizes the typical retention times and key mass-to-charge ratios (m/z) for some common fragrance allergens. Retention times are approximate and can vary based on the specific GC column and conditions used.

| Compound | CAS Number | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Limonene | 138-86-3 | ~10.2 | 68 | 93, 136 |

| Linalool | 78-70-6 | ~10.8 | 93 | 71, 121 |

| Geraniol | 106-24-1 | ~12.5 | 69 | 93, 123 |

| Citronellol | 106-22-9 | ~12.8 | 69 | 81, 95 |

| Cinnamal | 104-55-2 | ~14.1 | 131 | 103, 77 |

| Eugenol | 97-53-0 | ~14.9 | 164 | 149, 131 |

| Isoeugenol | 97-54-1 | ~15.5 | 164 | 149, 103 |

| Coumarin | 91-64-5 | ~16.2 | 146 | 118, 90 |

| Benzyl Benzoate | 120-51-4 | ~22.5 | 105 | 212, 77 |

| Farnesol | 4602-84-0 | ~23.1 | 69 | 81, 93 |

Data Analysis and Quantification

Identification of fragrance compounds is achieved by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library such as the NIST or Wiley library.[13] For quantitative analysis, calibration curves are constructed by analyzing a series of standard solutions of known concentrations. The concentration of an analyte in a sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard helps to correct for variations in injection volume and instrument response.[6]

Classification of Fragrance Compounds

Fragrance compounds can be broadly classified based on their chemical structure, which often correlates with their characteristic scent.

Caption: A simplified classification of common fragrance compounds by chemical structure.

Conclusion

The GC-MS methodologies outlined in this application note provide a robust framework for the qualitative and quantitative analysis of fragrance compounds in a variety of sample matrices. Adherence to these protocols will enable researchers and industry professionals to obtain accurate and reproducible results, ensuring product quality and regulatory compliance. The versatility of sample preparation techniques and the specificity of MS detection make GC-MS an indispensable tool in the field of fragrance analysis.

References

- 1. testinglab.com [testinglab.com]

- 2. shimadzu.com [shimadzu.com]

- 3. jcanoingenieria.com [jcanoingenieria.com]

- 4. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 5. jfda-online.com [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. matheo.uliege.be [matheo.uliege.be]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

Application of 3,4,5,6,6-Pentamethylhept-3-en-2-one as a reference standard

Application Note: 3,4,5,6,6-Pentamethylhept-3-en-2-one as a Reference Standard for Gas Chromatography (GC) Applications

Disclaimer: this compound is not currently recognized as a certified reference standard. This document is a hypothetical application note created to demonstrate its potential use based on its chemical properties and the general principles of analytical chemistry. The data and protocols presented herein are illustrative and should be validated experimentally.

Introduction

This compound (CAS No. 86115-11-9) is an α,β-unsaturated ketone with a molecular weight of 182.3 g/mol .[1][2] Also known by synonyms such as Woody Amylene, it is recognized as a fragrance ingredient with a woody and floral odor profile.[1][2] Its volatility and distinct chemical structure make it a suitable candidate for use as a reference standard in the analysis of essential oils, fragrance formulations, and related complex matrices by gas chromatography (GC). This application note outlines a hypothetical protocol for its use as a qualitative and quantitative reference standard in GC-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing and validating analytical methods.

| Property | Value | Reference |

| CAS Number | 86115-11-9 | [1][3] |

| Molecular Formula | C12H22O | [1][2] |

| Molecular Weight | 182.30 g/mol | [2][4] |

| Boiling Point (est.) | 246.00 to 247.00 °C @ 760.00 mm Hg | [5] |

| Flash Point (est.) | 212.00 °F (99.90 °C) | [5] |

| logP (o/w) (est.) | 3.7 | [1][2][4] |

| Solubility | Soluble in alcohol; Insoluble in water | [1][5] |

Application: Quantification of Ketonic Fragrance Components

This hypothetical application focuses on the use of this compound as an internal standard for the quantification of other structurally related ketones in a fragrance oil sample using GC-MS. The use of an internal standard is a common technique to improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume and instrument response.[6][7]

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (Purity ≥ 98%)

-

Solvent: Dichloromethane (DCM), HPLC grade

-

Analytes: Other ketone standards for calibration (e.g., ionones, damascones)

-

Sample: Fragrance oil mixture

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions of the target analytes in DCM. Spike each calibration standard with the internal standard (this compound) to a final concentration of 100 µg/mL.

Sample Preparation

-

Accurately weigh 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

-

Add the internal standard to achieve a final concentration of 100 µg/mL.

-

Dilute to the mark with DCM and mix thoroughly.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fragrance compounds. Optimization may be required.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |